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6-Hydroxymethyl-7,8-dihydropterin - 3672-03-5

6-Hydroxymethyl-7,8-dihydropterin

Catalog Number: EVT-3399277
CAS Number: 3672-03-5
Molecular Formula: C7H9N5O2
Molecular Weight: 195.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-ol is a dihydropterin that is 7,8-dihydropteridin-4-ol substituted at positions 2 and 6 by amino and hydroxymethyl groups respectively. It has a role as a Saccharomyces cerevisiae metabolite. It is a tautomer of a 2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-one.
2-Amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
6-Hydroxymethyl-7,8-dihydropterin is a natural product found in Arabidopsis thaliana and Trypanosoma brucei with data available.
2-amino-6-(hydroxymethyl)-7,8-dihydropteridin-4-ol is a metabolite found in or produced by Saccharomyces cerevisiae.
Overview

6-Hydroxymethyl-7,8-dihydropterin is a significant compound in the folate biosynthesis pathway, primarily involved in the conversion of substrates necessary for the synthesis of folate derivatives. This compound serves as a precursor in the enzymatic reactions catalyzed by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase and dihydropteroate synthase, which are crucial for the survival of certain microorganisms, including malaria parasites.

Source

6-Hydroxymethyl-7,8-dihydropterin is derived from 7,8-dihydroneopterin through the action of dihydroneopterin aldolase. It is commonly studied in the context of microbial metabolism and drug resistance mechanisms, particularly in pathogens like Plasmodium vivax and Francisella tularensis .

Classification

This compound belongs to the class of pteridines, which are bicyclic compounds containing a pteridine ring system. It is specifically classified as a hydroxymethyl derivative of dihydropterin, which plays a vital role in the synthesis of folate and related compounds .

Synthesis Analysis

Methods

The synthesis of 6-hydroxymethyl-7,8-dihydropterin can be achieved through enzymatic pathways involving specific enzymes such as dihydroneopterin aldolase. This enzyme catalyzes the epimerization reaction that converts 7,8-dihydroneopterin into 6-hydroxymethyl-7,8-dihydropterin.

Technical Details

The reaction mechanism typically involves:

  1. Substrate Binding: The substrate 7,8-dihydroneopterin binds to the active site of dihydroneopterin aldolase.
  2. Epimerization: The enzyme facilitates the rearrangement of molecular bonds, resulting in the formation of 6-hydroxymethyl-7,8-dihydropterin.
  3. Product Release: The product is released from the enzyme's active site.
Molecular Structure Analysis

Structure

The molecular structure of 6-hydroxymethyl-7,8-dihydropterin features a pteridine ring with a hydroxymethyl group at the 6-position and hydrogen atoms at other positions. The compound has a molecular formula of C10_{10}H12_{12}N4_{4}O3_{3} and a molar mass of approximately 236.23 g/mol.

Data

Crystallographic studies have elucidated its three-dimensional structure, revealing key interactions within its active sites when bound to other molecules such as ATP and p-aminobenzoic acid . These studies provide insights into its conformational dynamics and stability.

Chemical Reactions Analysis

Reactions

The primary reaction involving 6-hydroxymethyl-7,8-dihydropterin is its phosphorylation by 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. This reaction converts it into 6-hydroxymethyl-7,8-dihydropterin-pyrophosphate by transferring a pyrophosphate group from ATP.

Technical Details

  1. Enzyme Catalysis: The enzyme facilitates the transfer of a pyrophosphate group to the hydroxymethyl group.
  2. Subsequent Reactions: Following this phosphorylation step, dihydropteroate synthase catalyzes further reactions leading to dihydropteroate formation .
Mechanism of Action

Process

The mechanism of action for 6-hydroxymethyl-7,8-dihydropterin primarily revolves around its role as a substrate in enzymatic reactions critical for folate biosynthesis.

  1. Substrate Activation: The compound is activated by phosphorylation.
  2. Formation of Intermediates: It participates in subsequent reactions that yield essential intermediates for nucleic acid synthesis.
  3. Biological Impact: Inhibition or alteration in this pathway can affect microbial growth and survival .

Data

Studies indicate that mutations in enzymes interacting with this compound can lead to drug resistance in pathogens by altering binding affinities or catalytic efficiencies .

Physical and Chemical Properties Analysis

Physical Properties

6-Hydroxymethyl-7,8-dihydropterin is typically a white to off-white solid with moderate solubility in water and organic solvents.

Chemical Properties

  • Melting Point: Specific melting point data varies but is generally reported around 150°C.
  • Stability: The compound is stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with phosphates under enzymatic conditions to form pyrophosphate derivatives .
Applications

Scientific Uses

6-Hydroxymethyl-7,8-dihydropterin has significant applications in:

  • Antimicrobial Research: As a target for developing new antimicrobial agents due to its essential role in folate biosynthesis pathways in bacteria and parasites .
  • Biochemical Studies: Used to investigate enzyme kinetics and mechanisms involved in folate metabolism.
  • Drug Resistance Studies: Understanding mutations that confer resistance to antifolate drugs can lead to better therapeutic strategies against resistant strains .
Biosynthesis and Metabolic Role in Folate Pathways

Enzymatic Synthesis via Dihydroneopterin Aldolase (FolB)

6-Hydroxymethyl-7,8-dihydropterin (HMDP) is synthesized from 7,8-dihydroneopterin (DHN) through an irreversible aldol cleavage reaction catalyzed by dihydroneopterin aldolase (FolB; EC 4.1.2.25). This enzyme, conserved across bacteria, plants, and lower eukaryotes, converts DHN—generated from GTP via the folate biosynthesis pathway—into HMDP and glycolaldehyde. FolB employs a Schiff-base mechanism involving a conserved lysine residue to cleave DHN’s C2'-C3' bond, yielding the pterin backbone essential for downstream folate synthesis [4] [7].

Structural studies reveal that FolB functions as an octamer in both prokaryotic and eukaryotic organisms. Each subunit adopts a β-barrel fold with a deep catalytic pocket that positions DHN for stereospecific cleavage. In Arabidopsis thaliana, three FolB homologs (AtFolB1-3) exhibit distinct expression patterns: AtFolB1 and AtFolB2 are ubiquitously expressed, while AtFolB3 is restricted to reproductive tissues. This specialization suggests potential neofunctionalization or tissue-specific regulatory roles in plant folate metabolism [4] [7]. FolB’s activity represents the first committed step toward tetrahydropterin production, making it a critical regulatory node. Its absence in mammals underscores its suitability as an antimicrobial or herbicide target [7].

Table 1: Characteristics of FolB Homologs Across Species

OrganismQuaternary StructureCatalytic ActivitiesSubcellular Localization
Escherichia coliOctamerAldolase onlyCytosol
Arabidopsis thalianaOctamerAldolase + Epimerase (AtFolB1/AtFolB2)Cytosol/Chloroplast
Pneumocystis cariniiIntegrated FasA/FasB domainsAldolase (trifunctional enzyme)Cytosol

Integration into Tetrahydrofolate Biosynthesis: HPPK-DHPS Bifunctional Catalysis

HMDP serves as the primary substrate for 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK; EC 2.7.6.3), which catalyzes the transfer of pyrophosphate from ATP to form 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This reaction is Mg²⁺-dependent and involves a sequential ordered mechanism: ATP binds first, inducing conformational changes that create the HMDP binding pocket [3] [6]. Structural analyses of HPPK from Escherichia coli and Haemophilus influenzae reveal a three-loop system (Loop 1–3) that undergoes dramatic reorganization upon ATP binding. Loop 3, in particular, shifts >20 Å to enclose the active site, facilitating pyrophosphoryl transfer via proximity catalysis [3].

In many pathogens (e.g., Plasmodium falciparum, Francisella tularensis) and plants (Pisum sativum), HPPK is fused with dihydropteroate synthase (DHPS) as a bifunctional enzyme. DHPS catalyzes the condensation of DHPPP with p-aminobenzoic acid (pABA) to form 7,8-dihydropteroate—the direct precursor of folate cofactors. The HPPK-DHPS architecture positions active sites in close proximity, potentially enabling substrate channeling. Crystal structures of Plasmodium vivax HPPK-DHPS (PvHPPK-DHPS) show a dimeric organization where the HPPK domain feeds DHPPP directly into the DHPS active site [1] [5] [8]. This spatial arrangement minimizes DHPPP diffusion and enhances catalytic efficiency.

Table 2: Architectural Features of Bifunctional HPPK-DHPS Enzymes

OrganismDomain Linker LengthQuaternary StructureActive Site DistanceDrug Resistance Mutations
Plasmodium vivax15–20 residuesDimer18 ÅS382A, A383G, K512E/D (near pABA site)
Francisella tularensis8–10 residuesMonomer22 ÅNot characterized
Saccharomyces cerevisiae12 residuesDimer (DHPS-mediated)25 ÅNone reported

Substrate Specificity in Prokaryotic vs. Eukaryotic Folate Pathways

HMDP metabolism exhibits marked divergence between prokaryotes and eukaryotes, primarily due to differences in enzyme architecture and subcellular compartmentalization:

  • Prokaryotic Systems: In bacteria like Escherichia coli, HPPK and DHPS exist as monofunctional enzymes. HPPK is a small (18–20 kDa), monomeric cytosolic protein with high specificity for HMDP (Km = 1–5 µM). Its active site features a conserved "PP-motif" (residues 83–88 in E. coli) that coordinates pyrophosphate transfer. DHPS, conversely, forms homodimers with a triosephosphate isomerase (TIM) barrel fold. Its pABA-binding site is the target of sulfonamide drugs, which act as substrate analogs [1] [6] [9].

  • Eukaryotic Systems: Lower eukaryotes like Saccharomyces cerevisiae and Plasmodium spp. express bifunctional HPPK-DHPS polypeptides. The S. cerevisiae enzyme (residues 337–864) localizes to the cytosol and retains structural fidelity to bacterial monofunctional counterparts, but its HPPK domain contains a 40-residue insertion between β3 and α2 helices absent in prokaryotes. This insertion forms an additional α-helix (α2′) that may regulate substrate access. Plant HPPK-DHPS (e.g., in pea, Pisum sativum) is mitochondrially localized. The enzyme harbors an N-terminal 28-residue mitochondrial transit peptide, and mature subunits (53 kDa) assemble into a 280–300 kDa multimer—distinct from bacterial dimers [5] [9] [10].

Parasitic bifunctional enzymes exhibit unique adaptations. Plasmodium HPPK-DHPS contains a 90-residue insertion in the HPPK domain (between β2 and β3) that partially occludes the active site. This "masking" helix (α1′a) may regulate ATP binding or protect the parasite’s folate pathway from host inhibitors. Resistance mutations in P. vivax DHPS (e.g., S382A, V585A) cluster near the pABA site, reducing sulfadoxine affinity while minimally affecting pABA binding [1] [5].

Properties

CAS Number

3672-03-5

Product Name

6-Hydroxymethyl-7,8-dihydropterin

IUPAC Name

2-amino-6-(hydroxymethyl)-7,8-dihydro-3H-pteridin-4-one

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

InChI

InChI=1S/C7H9N5O2/c8-7-11-5-4(6(14)12-7)10-3(2-13)1-9-5/h13H,1-2H2,(H4,8,9,11,12,14)

InChI Key

CQQNNQTXUGLUEV-UHFFFAOYSA-N

SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CO

Canonical SMILES

C1C(=NC2=C(N1)N=C(NC2=O)N)CO

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